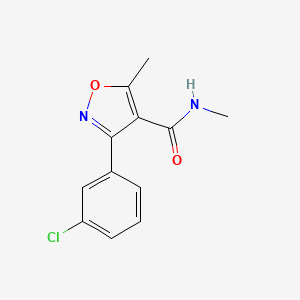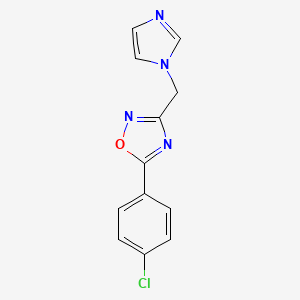
3-(3-chlorophenyl)-N~4~,5-dimethyl-4-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-chlorophenyl)-N~4~,5-dimethyl-4-isoxazolecarboxamide, also known as CL-316,243, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound has been found to have several biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments.
Mécanisme D'action
3-(3-chlorophenyl)-N~4~,5-dimethyl-4-isoxazolecarboxamide works by binding to and activating the beta-3 adrenergic receptor. This activation leads to the activation of several downstream signaling pathways, including the cAMP-PKA pathway, which ultimately leads to the observed physiological effects.
Biochemical and Physiological Effects:
3-(3-chlorophenyl)-N~4~,5-dimethyl-4-isoxazolecarboxamide has been found to have several biochemical and physiological effects, including increased thermogenesis, lipolysis, and glucose uptake. These effects make it a promising candidate for use in the treatment of obesity and other metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(3-chlorophenyl)-N~4~,5-dimethyl-4-isoxazolecarboxamide is its specificity for the beta-3 adrenergic receptor, which allows for more targeted and specific experiments. However, one limitation of this compound is its relatively short half-life, which can make it difficult to use in certain experiments.
Orientations Futures
There are several potential future directions for research involving 3-(3-chlorophenyl)-N~4~,5-dimethyl-4-isoxazolecarboxamide. One area of interest is the development of more stable analogs of this compound that can be used in longer-term experiments. Additionally, further research is needed to fully understand the mechanisms underlying the observed physiological effects of 3-(3-chlorophenyl)-N~4~,5-dimethyl-4-isoxazolecarboxamide, which could lead to the development of more effective treatments for obesity and other metabolic disorders.
Méthodes De Synthèse
The synthesis of 3-(3-chlorophenyl)-N~4~,5-dimethyl-4-isoxazolecarboxamide involves the reaction of 3-(3-chlorophenyl)-4-isoxazolecarboxylic acid with N,N-dimethylformamide dimethyl acetal in the presence of a base. This process results in the formation of 3-(3-chlorophenyl)-N~4~,5-dimethyl-4-isoxazolecarboxamide, which can then be purified using various techniques.
Applications De Recherche Scientifique
3-(3-chlorophenyl)-N~4~,5-dimethyl-4-isoxazolecarboxamide has been extensively studied for its potential use in medical research. This compound has been found to activate the beta-3 adrenergic receptor, which has been linked to several physiological processes, including thermogenesis, lipolysis, and glucose uptake. As a result, 3-(3-chlorophenyl)-N~4~,5-dimethyl-4-isoxazolecarboxamide has been investigated as a potential treatment for obesity, diabetes, and other metabolic disorders.
Propriétés
IUPAC Name |
3-(3-chlorophenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-7-10(12(16)14-2)11(15-17-7)8-4-3-5-9(13)6-8/h3-6H,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFQPPTBAONWVFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC(=CC=C2)Cl)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chlorophenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(6-azepan-1-ylpyridin-3-yl)methyl]-4-methoxybenzamide](/img/structure/B7548545.png)
![N~1~-cyclohexyl-4-[(dimethylamino)methyl]tetrahydro-1(2H)-pyridinecarboxamide](/img/structure/B7548551.png)

![N-[2-(azepan-1-yl)ethyl]-4-[6-(cyclohexylamino)pyrimidin-4-yl]benzamide](/img/structure/B7548576.png)


methanone](/img/structure/B7548601.png)
![N~1~-(4-chloro-2-methoxy-5-methylphenyl)-2-(6-fluoroimidazo[1,2-a]pyridin-2-yl)acetamide](/img/structure/B7548602.png)


![1-methyl-4-[(4-phenylpiperazino)methyl]-2(1H)-pyridinone](/img/structure/B7548610.png)
![5-acetyl-N-(3-methoxyphenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B7548618.png)

![5-acetyl-N-cyclopentyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B7548643.png)